molecular formula C20H21N3O2 B6758563 N-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-2,3-dihydro-1H-indene-1-carboxamide

N-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B6758563
M. Wt: 335.4 g/mol
InChI Key: YVRVRGOKKONGPS-UHFFFAOYSA-N
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Description

N-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-2,3-dihydro-1H-indene-1-carboxamide is a complex organic compound featuring a pyridine ring, a pyrrolidine ring, and an indene moiety

Properties

IUPAC Name

N-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-2,3-dihydro-1H-indene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c24-19(17-9-8-14-5-1-2-6-16(14)17)22-15-10-12-23(13-15)20(25)18-7-3-4-11-21-18/h1-7,11,15,17H,8-10,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRVRGOKKONGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1C(=O)NC3CCN(C3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-2,3-dihydro-1H-indene-1-carboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds, under acidic or basic conditions.

    Attachment of the Pyridine Moiety: The pyridine-2-carbonyl group is introduced via a coupling reaction, often using reagents like pyridine-2-carboxylic acid or its derivatives, in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of the Indene Carboxamide: The indene-1-carboxamide is synthesized through a condensation reaction between indene derivatives and amines, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and indene moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen, nitro, or other functional groups on the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-2,3-dihydro-1H-indene-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit various activities due to its structural components. The pyridine and indene moieties are known to interact with biological targets, potentially leading to applications in drug discovery and development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. The presence of multiple pharmacophores suggests it could interact with a range of biological targets, making it a candidate for the treatment of various diseases.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-2,3-dihydro-1H-indene-1-carboxamide likely involves binding to specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine and indene moieties may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)pyrrolidine-2-carboxamide
  • 2-(pyridin-2-yl)-1H-indene-1-carboxamide
  • N-(pyridin-2-yl)-2,3-dihydro-1H-indene-1-carboxamide

Uniqueness

N-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-2,3-dihydro-1H-indene-1-carboxamide is unique due to the combination of its three distinct moieties. This structural complexity can lead to unique biological activities and interactions that are not observed in simpler analogs. The presence of both pyridine and indene rings, along with the pyrrolidine scaffold, provides a versatile platform for further functionalization and optimization in drug design.

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